Cas no 2959-03-7 (1H-Indole-2,3-dione,1-chloro-)

1H-Indole-2,3-dione,1-chloro- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2,3-dione,1-chloro-
- CHLOROISATIN
- 1-Chloro-1H-indole-2,3-dione
- 1-Chloro-2,3-indoledione
- Isatin-based compound,4
- FT-0607587
- MFCD00043698
- Isatin-based compound, 4
- DTXSID90183770
- Isatinchlorid
- 2959-03-7
- CHEMBL222999
- SB64710
- 4-Chloro-3-[2-(4-methoxydibenzoyl)-acetylamino]-benzoicaciddodecylester
- FT-0607588
- 1-Chloro-1H-indole-2,3-dione #
- AKOS006272615
- ZGPFGHSOYPBCGI-UHFFFAOYSA-N
- 1-chloroindole-2, 3-dione
- SCHEMBL995401
- BDBM22784
- 1-chloroindole-2,3-dione
- 1-Chloroindoline-2,3-dione
- 1-chloro-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD00043698
- インチ: InChI=1S/C8H4ClNO2/c9-10-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H
- InChIKey: ZGPFGHSOYPBCGI-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)C(=O)N2Cl
計算された属性
- 精确分子量: 180.99300
- 同位素质量: 180.993
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 37.4Ų
じっけんとくせい
- 密度みつど: 1.56
- Boiling Point: 315.1°C at 760 mmHg
- フラッシュポイント: 144.4°C
- Refractive Index: 1.66
- PSA: 37.38000
- LogP: 1.43470
1H-Indole-2,3-dione,1-chloro- Security Information
1H-Indole-2,3-dione,1-chloro- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indole-2,3-dione,1-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM239881-1g |
1-Chloroindoline-2,3-dione |
2959-03-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
Matrix Scientific | 172047-5g |
1-Chloro-2,3-indoledione |
2959-03-7 | 5g |
$100.00 | 2023-09-09 | ||
Fluorochem | 069843-5g |
1-Chloro-2,3-indoledione |
2959-03-7 | 5g |
£69.00 | 2022-03-01 | ||
1PlusChem | 1P00BEAE-5g |
1-CHLORO-2,3-INDOLEDIONE |
2959-03-7 | 5g |
$114.00 | 2024-05-06 | ||
A2B Chem LLC | AF30934-250mg |
1-CHLORO-2,3-INDOLEDIONE |
2959-03-7 | 250mg |
$42.00 | 2024-04-20 | ||
1PlusChem | 1P00BEAE-1g |
1-Chloro-2,3-indoledione |
2959-03-7 | 1g |
$89.00 | 2025-02-25 | ||
Fluorochem | 069843-250mg |
1-Chloro-2,3-indoledione |
2959-03-7 | 250mg |
£40.00 | 2022-03-01 | ||
Chemenu | CM239881-5g |
1-Chloroindoline-2,3-dione |
2959-03-7 | 95%+ | 5g |
$*** | 2023-03-30 | |
abcr | AB357615-5g |
1-Chloro-2,3-indoledione; . |
2959-03-7 | 5g |
€141.50 | 2025-02-19 | ||
A2B Chem LLC | AF30934-1g |
1-CHLORO-2,3-INDOLEDIONE |
2959-03-7 | 1g |
$85.00 | 2024-04-20 |
1H-Indole-2,3-dione,1-chloro- 関連文献
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Tünde Faragó,Attila M. Remete,István Szatmári,Rita Ambrus,Márta Palkó RSC Adv. 2023 13 19356
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G. Grace Victoria,Sabbasani Rajasekhara Reddy New J. Chem. 2021 45 8386
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Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149
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Likai Xia,Yong Rok Lee Org. Biomol. Chem. 2013 11 5254
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Benito Alcaide,Pedro Almendros,Amparo Luna,Natividad Prieto Org. Biomol. Chem. 2013 11 1216
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Saurav Paul,Ashalata Roy,Suman Jyoti Deka,Subhankar Panda,Gopal Narayan Srivastava,Vishal Trivedi,Debasis Manna Med. Chem. Commun. 2017 8 1640
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First Ambar Wati,Mardi Santoso,Ziad Moussa,Sri Fatmawati,Arif Fadlan,Zaher M. A. Judeh RSC Adv. 2021 11 25381
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Adel S. Girgis,Siva S. Panda,El-Sayed M. Shalaby,Ahmed F. Mabied,Peter J. Steel,C. Dennis Hall,Alan R. Katritzky RSC Adv. 2015 5 14780
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Shaghayegh Saeedi,Abbas Rahmati,Zahra Chavoshpour-Natanzi RSC Adv. 2022 12 19579
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Shaik Karamthulla,Suman Pal,Md. Nasim Khan,Lokman H. Choudhury RSC Adv. 2013 3 15576
1H-Indole-2,3-dione,1-chloro-に関する追加情報
Chemical Profile of 1H-Indole-2,3-dione,1-chloro (CAS No. 2959-03-7)
1H-Indole-2,3-dione,1-chloro, identified by its Chemical Abstracts Service (CAS) number 2959-03-7, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of heterocyclic molecules, specifically an indole derivative, which has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of both a carbonyl group and a chlorine substituent on the indole core enhances its reactivity, making it a valuable precursor in the synthesis of more complex molecules.
The indole scaffold is a prominent structural motif in numerous natural products and bioactive compounds, including certain pharmaceuticals and agrochemicals. The chemical structure of 1H-Indole-2,3-dione,1-chloro features a benzene-like aromatic system fused with a nitrogen-containing heterocycle. The 2,3-diketone moiety and the electron-withdrawing nature of the carbonyl groups contribute to the compound's reactivity, enabling various functionalization strategies. Additionally, the chlorine atom at the 1-position serves as a handle for further chemical modifications, such as nucleophilic substitution reactions.
In recent years, 1H-Indole-2,3-dione,1-chloro has been explored in several cutting-edge research areas within pharmaceutical chemistry. Its unique structural features make it a promising candidate for developing novel therapeutic agents. For instance, indole derivatives have shown potential in anti-inflammatory, anticancer, and antimicrobial applications. The diketone group can undergo reduction or condensation reactions to yield tetrahydroindole derivatives, which are known for their biological significance. Furthermore, the chlorine substituent allows for selective transformations that can lead to the introduction of diverse functional groups.
One of the most compelling aspects of 1H-Indole-2,3-dione,1-chloro is its role as a key intermediate in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop new scaffolds for drug discovery programs. For example, recent studies have demonstrated its utility in constructing indoloquinone derivatives, which exhibit potent activity against various disease targets. The ability to modify both the indole core and the substituents attached to it provides chemists with a high degree of flexibility in designing molecules with tailored properties.
The pharmaceutical industry has shown particular interest in 1H-Indole-2,3-dione,1-chloro due to its potential as a building block for next-generation therapeutics. Its incorporation into drug candidates has led to compounds with improved pharmacokinetic profiles and enhanced target specificity. Moreover, the compound's compatibility with modern synthetic methodologies makes it an attractive choice for large-scale production processes. Advances in catalytic techniques and green chemistry have further optimized its synthesis, reducing costs and environmental impact.
From an academic perspective, 1H-Indole-2,3-dione,1-chloro continues to be a subject of intense investigation in medicinal chemistry and chemical biology. Researchers are exploring its mechanisms of action and interactions with biological targets to uncover new therapeutic opportunities. Computational modeling and high-throughput screening techniques have accelerated the discovery process by enabling rapid assessment of molecular properties. These efforts have highlighted the compound's potential as a lead molecule or as part of more complex drug candidates.
The versatility of 1H-Indole-2,3-dione,1-chloro extends beyond pharmaceutical applications into other areas such as materials science and agrochemistry. Its ability to undergo diverse transformations makes it a valuable precursor for synthesizing dyes, polymers, and specialty chemicals. In agrochemical research, indole derivatives have been investigated for their role in plant growth regulation and pest control. The adaptability of this compound underscores its importance as a chemical entity with broad utility.
In conclusion,1H-Indole-2,3-dione, 1-chloro (CAS No. 2959-03-7) represents a fascinating compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in synthetic chemistry and drug development. As research progresses,the full potential of this molecule is likely to be realized,leading to innovative applications that benefit society in numerous ways.
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